(E)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid, also known as (E)-3-cyclohexyl-1-phenylpyrazole-4-propanoic acid, is a novel compound that has recently been studied for its potential applications in scientific research. This compound is a cyclohexyl derivative of the pyrazole-4-propanoic acid, and has been shown to possess various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
(E)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid has been studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory, anti-oxidative, anti-apoptotic, and anti-tumor properties, making it a promising compound for the treatment of various diseases. In addition, it has been used in the synthesis of various other compounds, such as inhibitors of cell death, and in the study of the mechanisms of action of various drugs.
Mecanismo De Acción
The mechanism of action of (E)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid is not yet fully understood. However, it has been suggested that this compound may act as an inhibitor of cell death by blocking the activity of certain enzymes involved in the apoptotic process. It has also been suggested that the compound may act as an antioxidant by scavenging reactive oxygen species.
Biochemical and Physiological Effects
(E)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid has been shown to possess various biochemical and physiological effects. In vitro studies have shown that it has anti-inflammatory, anti-oxidative, anti-apoptotic, and anti-tumor properties. In addition, it has been shown to possess anti-cancer activity, and has been used in the synthesis of various other compounds, such as inhibitors of cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid in laboratory experiments include its low cost, ease of synthesis, and potential for use in various biochemical and physiological studies. However, the compound has not yet been tested in vivo, and its effects on humans are still unknown. In addition, the compound is highly sensitive to light and heat, and may degrade quickly in certain conditions.
Direcciones Futuras
The potential applications of (E)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid are numerous. Further research is needed to fully understand its mechanism of action and its effects on humans. In addition, further studies are needed to determine the optimal conditions for its synthesis, and to develop new methods for its synthesis. Other future directions involve the development of new compounds based on this compound, and the use of this compound in the development of new drugs and therapies.
Métodos De Síntesis
The synthesis of (E)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid has been reported in a few studies. The most common method involves the reaction of 4-cyclohexylphenylhydrazine with 3-phenylpropanoic acid in aqueous dimethylformamide (DMF) in the presence of a base such as sodium hydroxide. This reaction is carried out at room temperature and yields the desired compound in good yield.
Propiedades
IUPAC Name |
(E)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c27-23(28)16-15-21-17-26(22-9-5-2-6-10-22)25-24(21)20-13-11-19(12-14-20)18-7-3-1-4-8-18/h2,5-6,9-18H,1,3-4,7-8H2,(H,27,28)/b16-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSQPHBZQDBWHU-FOCLMDBBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3C=CC(=O)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3/C=C/C(=O)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.